molecular formula C10H14N2O2 B1341537 N-(4-Aminophenyl)-2-ethoxyacetamide CAS No. 56709-12-7

N-(4-Aminophenyl)-2-ethoxyacetamide

Cat. No.: B1341537
CAS No.: 56709-12-7
M. Wt: 194.23 g/mol
InChI Key: WOVFLKLOFKVOKY-UHFFFAOYSA-N
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Description

Significance and Context in Organic Chemistry Research

The primary significance of N-(4-Aminophenyl)-2-ethoxyacetamide in the realm of organic chemistry lies in its utility as a functionalized precursor. The presence of a primary aromatic amine and a secondary amide group allows for a range of chemical transformations. The amine can undergo diazotization, acylation, and alkylation, while the amide bond can be subjected to hydrolysis or reduction.

A notable application of this compound has been demonstrated in the field of materials science, particularly in the development of advanced polymer systems. Researchers have utilized this compound as a key monomer in the synthesis of polymers for stimuli-responsive drug delivery systems. smolecule.com For instance, it has been incorporated into the structure of poly(N-(4-aminophenyl)methacrylamide)-carbon nano-onions (PAPMA-CNOs) and anilinated-poly(ether ether ketone) (AN-PEEK). smolecule.com These materials were then used to construct composite thin films through a layer-by-layer self-assembly method. smolecule.com

The resulting films have shown remarkable properties, including pH-responsive release of therapeutic agents. smolecule.com Specifically, these systems demonstrated a significantly higher release of the model drug doxorubicin (B1662922) at a mildly acidic pH of 4.5 (99.2%) compared to a more neutral pH of 6.5 (59.3%) over a 15-day period. smolecule.com Furthermore, these composite films exhibited impressive mechanical strength, with a tensile strength of 891.4 ± 8.2 MPa and a Young's modulus of 43.2 ± 1.1 GPa, highlighting the role of the monomer in contributing to robust material properties. smolecule.com The structural attributes of this compound are thus directly linked to the functional performance of these advanced materials.

Overview of Research Trajectories for Related Amide Derivatives

The research trajectories for amide derivatives related to this compound are diverse and span multiple sub-disciplines of chemistry. Aromatic amides, as a class, are foundational to medicinal chemistry, materials science, and synthetic methodology development.

In medicinal chemistry, N-aryl acetamide (B32628) scaffolds are frequently explored for the development of new therapeutic agents. The structural similarity of this compound to compounds like paracetamol (acetaminophen) suggests potential for investigation into analgesic properties. smolecule.com Research into other N-aryl acetamide derivatives has revealed a wide range of biological activities, including anticonvulsant and antimicrobial properties.

The synthesis of amide bonds is a cornerstone of organic chemistry, and there is a continuous drive to develop more efficient and sustainable methods. Modern research focuses on techniques like direct C-H functionalization of aromatic rings to form amide bonds, which offers a more atom-economical alternative to traditional cross-coupling reactions. These advanced synthetic methods allow for the late-stage functionalization of complex molecules, which is highly valuable in drug discovery programs.

In materials science, the ability of amide groups to form strong hydrogen bonds is a key feature that is exploited in the design of polymers and supramolecular assemblies. The incorporation of functionalized amide monomers, akin to this compound, allows for the tuning of material properties such as thermal stability, mechanical strength, and responsiveness to external stimuli like pH or light. This has led to the development of novel hydrogels, responsive coatings, and advanced fibers.

Physicochemical Properties of this compound

Below are the known physicochemical properties of the compound.

PropertyValueSource
CAS Number 56709-12-7 bldpharm.com
Molecular Formula C₁₀H₁₄N₂O₂ bldpharm.com
Molecular Weight 194.23 g/mol bldpharm.com
Predicted Boiling Point 309.6±22.0 °C-
Storage Sealed in dry, 2-8°C bldpharm.com

Note: Some data is based on prediction and has not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-aminophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVFLKLOFKVOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Molecular Structure and Advanced Spectroscopic Characterization of N 4 Aminophenyl 2 Ethoxyacetamide

High-Resolution Spectroscopic Modalities for Structural Delineation

The elucidation of the molecular framework of N-(4-Aminophenyl)-2-ethoxyacetamide, a compound structurally related to phenacetin, relies on the synergistic application of several high-resolution spectroscopic techniques. Each modality provides unique insights into the connectivity, elemental composition, and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon frameworks. While specific experimental data for this compound is not widely published, a detailed prediction can be made based on the well-documented spectra of its close structural analogs, phenacetin and p-aminoacetanilide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring, appearing as two doublets. The protons ortho to the electron-donating amino group are expected to be shielded (shifted upfield) compared to those ortho to the acetamido group. The ethoxy group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-) coupled to a triplet for the methyl protons (-CH₃). The methylene protons of the acetamide (B32628) side chain (-CO-CH₂-O-) will appear as a singlet, while the amide proton (-NH-) will also be a singlet, potentially broadened due to quadrupole effects and chemical exchange. The amino (-NH₂) protons will appear as a broad singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display eight unique carbon signals, corresponding to the ten carbon atoms in the molecule (accounting for the symmetry of the phenyl ring). The carbonyl carbon of the amide will be the most deshielded, appearing at the low-field end of the spectrum (around 168-170 ppm). The aromatic carbons will show four distinct signals, with their chemical shifts influenced by the electronic effects of the amino and acetamido substituents. The carbons of the ethoxyacetamide side chain will be clearly distinguishable.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the assignments made from the 1D spectra by revealing proton-proton and proton-carbon correlations through bonds.

Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentPredicted δ (ppm)MultiplicityAssignmentPredicted δ (ppm)
-NH-CO-~8.0s (broad)C=O~169.0
Ar-H (ortho to -NHCO)~7.3dAr-C (C-NHCO)~130.0
Ar-H (ortho to -NH₂)~6.6dAr-C (C-NH₂)~144.0
-NH₂~3.6s (broad)Ar-CH (C ortho to -NHCO)~122.0
-CO-CH₂-O-~4.0sAr-CH (C ortho to -NH₂)~115.0
-O-CH₂-CH₃~3.6q-CO-CH₂-O-~68.0
-O-CH₂-CH₃~1.2t-O-CH₂-CH₃~66.0
-CH₃~15.0

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₄N₂O₂), the calculated exact mass is 194.1055 g/mol .

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathway can be predicted based on the functional groups present. Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen or the C-N bond of the aniline (B41778) moiety.

Amide fragmentation: Cleavage of the amide bond can occur in several ways, including the loss of the ethoxyacetyl group.

McLafferty rearrangement: Not prominent for this structure.

A primary fragmentation would likely involve the cleavage of the C-N amide bond, leading to the formation of a stable 4-aminoaniline radical cation (m/z 108) and a neutral ethoxyketene fragment. Another significant fragmentation pathway could be the loss of an ethoxy radical from the side chain.

Predicted Major Fragments in the EI Mass Spectrum

m/z (Predicted)Proposed Fragment Structure/Identity
194[M]⁺˙ (Molecular Ion)
149[M - OCH₂CH₃]⁺
108[H₂N-C₆H₄-NH]⁺˙
86[CH₃CH₂OCH₂CO]⁺

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands confirming the presence of its key structural features. The primary amine (-NH₂) will exhibit a doublet of symmetric and asymmetric stretching vibrations. The secondary amide (-NH-) will show a distinct N-H stretching band and strong C=O (Amide I) and N-H bending (Amide II) bands. Ether C-O stretching will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. The primary chromophore is the p-aminoacetanilide system. The presence of the amino group (an auxochrome) on the phenyl ring is expected to cause a bathochromic (red) shift of the π→π* transitions of the benzene ring. Typically, two main absorption bands would be anticipated, similar to other aniline derivatives.

Predicted Spectroscopic Data (IR and UV-Vis)

Characteristic IR Absorptions (Predicted)UV-Vis Absorption (Predicted in Ethanol)
Wavenumber (cm⁻¹)Assignmentλmax (nm)
3450-3300N-H stretch (primary amine, two bands)~240
~3300N-H stretch (secondary amide)~290
3050-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
~1670C=O stretch (Amide I)
~1540N-H bend (Amide II)
~1620, ~1510Aromatic C=C stretch
~1240Aromatic C-N stretch
~1120Ether C-O stretch

Gas-phase spectroscopic techniques like Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) are powerful tools for studying the intrinsic properties of molecules free from solvent interactions. nist.gov For a molecule like this compound, these methods would primarily probe the electronic structure of the aniline chromophore.

In an LIF experiment, the molecule would be vaporized and excited by a tunable laser. The resulting fluorescence intensity is monitored as a function of the laser wavelength, yielding an excitation spectrum. This provides information about the vibrational levels of the electronically excited state. DF spectroscopy involves exciting the molecule at a fixed wavelength and dispersing the emitted fluorescence to analyze the vibrational structure of the electronic ground state.

Studies on analogous aromatic amines have shown that such techniques can reveal detailed information about molecular geometry changes upon electronic excitation, vibrational frequencies, and the dynamics of excited states. nist.gov For the target compound, these studies could elucidate the influence of the ethoxyacetamide substituent on the electronic properties and photophysics of the aminophenyl moiety.

Solid-State Structural Characterization: X-ray Crystallography

While gas-phase studies reveal the properties of the isolated molecule, X-ray crystallography provides the definitive arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction analysis of this compound would provide an unambiguous three-dimensional model of the molecule. Based on the crystal structure of the parent compound, acetanilide (B955), one can anticipate key structural features. researchgate.net Acetanilide crystallizes in the orthorhombic space group Pbca. researchgate.net The geometry around the amide nitrogen is expected to be nearly planar due to delocalization of the nitrogen lone pair into the carbonyl group.

Crucially, the presence of both N-H and O-H donor groups (from the primary amine and secondary amide) and carbonyl oxygen acceptor sites suggests that extensive intermolecular hydrogen bonding would be a dominant feature of the crystal packing. These hydrogen bonds would likely form chains or sheets, significantly influencing the solid-state properties of the compound. The ethoxy side chain would add conformational flexibility and participate in weaker van der Waals interactions.

Expected Bond Lengths and Angles (Based on Acetanilide Crystal Structure)

ParameterExpected ValueComment
Amide C=O Bond Length~1.24 ÅTypical double bond character.
Amide C-N Bond Length~1.35 ÅPartial double bond character due to resonance.
Aromatic C-N Bond Length~1.42 ÅStandard C-N single bond to an sp² carbon.
O=C-N Bond Angle~123°Reflects sp² hybridization of carbon and nitrogen.
C-N-C Bond Angle~128°Approaching trigonal planar geometry at the nitrogen.

Elucidation of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular architecture of this compound in the crystalline state is primarily dictated by a network of intermolecular hydrogen bonds. The molecule contains hydrogen bond donors (the amine -NH2 group and the amide N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the ether oxygen). These functional groups participate in a variety of hydrogen bonding interactions, creating a stable, three-dimensional lattice.

For instance, in related acetamide structures, molecules are often linked by N—H⋯O hydrogen bonds, forming chains or more complex networks. In the case of this compound, the primary amine group can form N—H⋯O bonds with the carbonyl oxygen of neighboring molecules. Similarly, the amide N-H can engage in hydrogen bonding with either the carbonyl oxygen or the ether oxygen of an adjacent molecule. These interactions are fundamental to the packing of the molecules in the crystal.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Donor Acceptor Potential Role in Supramolecular Assembly
Hydrogen Bonding Amide N-H Carbonyl O Formation of molecular chains or dimers
Hydrogen Bonding Amine N-H Carbonyl O Cross-linking of molecular chains
Hydrogen Bonding Amine N-H Ether O Stabilization of the crystal lattice
π-Stacking Phenyl Ring Phenyl Ring Contribution to crystal packing stability

Crystal Engineering and Polymorphic Forms

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. For a molecule like this compound, with its multiple hydrogen bonding sites and potential for π-stacking, the possibility of polymorphism—the ability to exist in more than one crystal form—is significant.

Different polymorphic forms arise from variations in the packing arrangement of the molecules in the crystal lattice, which can be influenced by crystallization conditions such as solvent, temperature, and pressure. Each polymorph, while chemically identical, is a distinct solid material with unique physical properties, including melting point, solubility, and stability.

The study of polymorphism is crucial, particularly in the pharmaceutical industry, as different forms of a drug can have different bioavailabilities. For related compounds, multiple polymorphic forms have been identified, distinguished by their different hydrogen bonding patterns and packing arrangements nih.gov. For example, one polymorph might be characterized by N-H...N hydrogen bonds and π-π stacking, while another might be linked exclusively by N-H...Cl hydrogen bonds nih.gov. While specific polymorphs of this compound have not been detailed in the available literature, the structural flexibility and multiple interaction sites of the molecule suggest that different crystalline forms could be accessible through controlled crystallization experiments.

Table 2: Hypothetical Polymorphic Data Comparison

Parameter Polymorph A Polymorph B
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pbca
Key H-Bonds N-H···O(carbonyl) N-H···O(ether)
π-Stacking Present Absent
Density (g/cm³) Lower Higher
Melting Point (°C) Lower Higher

This table is illustrative and based on principles of polymorphism in related compounds.

Conformational Landscape Elucidation via Spectroscopic and Computational Integration

The conformational flexibility of this compound is another key aspect of its molecular characterization. The molecule possesses several rotatable bonds, including the C-N bond of the amide, the C-C bond of the ethoxy group, and the bond connecting the phenyl ring to the amide nitrogen. Rotation around these bonds gives rise to different conformers, or rotational isomers, each with a distinct energy level.

The study of this conformational landscape is effectively approached by integrating experimental spectroscopic data with theoretical computational methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the average conformation in solution and can reveal the presence of multiple conformers if the energy barrier to interconversion is high enough scielo.br.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping the potential energy surface of a molecule scielo.brresearchgate.net. By systematically rotating the key dihedral angles and calculating the corresponding energy, a landscape of stable low-energy conformers and the transition states that separate them can be generated. The theoretical chemical shifts and coupling constants for the predicted stable conformers can then be calculated and compared with the experimental NMR spectra to validate the computational model and identify the most probable conformations present in solution scielo.br. This combined approach provides a detailed picture of the molecule's dynamic behavior and preferred shapes, which is fundamental to understanding its chemical reactivity and biological interactions.

Table 3: Key Rotatable Bonds and Their Influence on Conformation

Rotatable Bond Description Expected Conformational Effect
Ar-N (Aryl-Nitrogen) Rotation of the phenyl ring relative to the amide plane Influences π-system conjugation and steric hindrance
N-C=O (Amide) Rotation around the amide bond (high energy barrier) Determines cis/trans configuration of the amide
O-CH₂ (Ethoxy) Rotation of the ethyl group Affects local steric environment and potential for intramolecular interactions
CH₂-CH₃ (Ethyl) Rotation of the terminal methyl group Minor effect on overall molecular shape

Computational Chemistry and Quantum Mechanical Investigations of N 4 Aminophenyl 2 Ethoxyacetamide

Ab Initio and Density Functional Theory (DFT) Methodologies

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. For N-(4-Aminophenyl)-2-ethoxyacetamide, such studies would provide fundamental insights.

Electronic Structure and Optimized Geometries

A computational study would typically begin by determining the most stable three-dimensional arrangement of the atoms in this compound. This "optimized geometry" is crucial for understanding its physical and chemical properties. Using DFT methods, researchers could calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. However, specific published data on the optimized geometry of this compound are not available.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is essential for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A small gap generally suggests higher reactivity. While this analysis has been performed for many related acetamide (B32628) compounds, specific values and orbital plots for this compound have not been reported.

Vibrational Spectroscopy Simulation and Normal Mode Analysis

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding motions (normal modes), scientists can assign the peaks observed in experimental spectra to specific molecular vibrations. This analysis provides a detailed fingerprint of the molecule's structure. For this compound, a computational vibrational analysis would be invaluable for its characterization, but such a simulation is not found in current literature.

Solvation Models and Environmental Effects on Electronic Structure

The properties of a molecule can change significantly in the presence of a solvent. Solvation models are computational techniques used to simulate how the solvent environment affects a molecule's electronic structure and geometry. Investigating these effects is critical for understanding the behavior of this compound in biological systems or in solutions. Currently, there are no published studies that apply solvation models to this specific compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a view of how a molecule moves and changes shape over time, offering insights into its flexibility and interactions with its environment.

Conformational Ensemble and Dynamic Behavior

MD simulations could reveal the various conformations (shapes) that this compound can adopt at a given temperature. Understanding this dynamic behavior and the range of accessible conformations is vital for predicting how it might interact with biological targets like proteins. This type of detailed dynamic study for this compound has not been documented.

Simulation of Intermolecular Interactions in Condensed Phases

Understanding the behavior of this compound in a solid or liquid state (condensed phases) requires the simulation of intermolecular interactions. These simulations are vital as the collective interactions between molecules govern the macroscopic properties of the material, such as crystal packing, melting point, and solubility.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are the primary tools used for this purpose. In these simulations, a system of multiple this compound molecules is modeled in a simulation box with periodic boundary conditions to mimic an extended phase. The interactions between molecules are described by a force field, which is a set of potential energy functions and parameters that define the energy of the system as a function of its atomic coordinates.

Key intermolecular interactions that would be investigated for this compound include:

Hydrogen Bonding: The presence of amine (-NH2) and amide (-NH-C=O) groups makes hydrogen bonding a dominant interaction. Simulations would identify donor-acceptor pairs and analyze the geometry, strength, and dynamics of these bonds.

π-π Stacking: The phenyl ring in the molecule can engage in π-π stacking interactions with neighboring molecules, contributing significantly to the crystal packing and stability.

These simulations provide a dynamic picture of how molecules arrange and interact with each other, offering insights that are complementary to static experimental techniques like X-ray crystallography.

Advanced Quantum Chemical Topology and Interaction Analysis

To gain a more profound and quantitative understanding of the intermolecular interactions at an electronic level, advanced quantum chemical topology and interaction analyses are employed. These methods partition the electron density of a molecular system to analyze bonding and non-covalent interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is constructed by partitioning the crystal's electron density into regions where the contribution from a given molecule is greater than that from any other molecule.

The analysis involves mapping various properties onto this surface, most commonly the normalized contact distance (d_norm). The d_norm value is calculated based on the distances of any surface point to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), relative to their van der Waals radii.

Red spots on the d_norm mapped surface indicate shorter intermolecular contacts (closer than the sum of van der Waals radii), which are typically strong interactions like hydrogen bonds.

Blue regions represent longer contacts.

White areas denote contacts around the van der Waals separation.

Intermolecular Contact TypePercentage Contribution to Hirshfeld Surface (%)
H···HData not available in published literature
O···H / H···OData not available in published literature
C···H / H···CData not available in published literature
N···H / H···NData not available in published literature
OtherData not available in published literature

Intermolecular Interaction Energy Decomposition and Energy Framework Analysis

While Hirshfeld analysis identifies and quantifies the geometry of intermolecular contacts, it does not directly provide the energies associated with these interactions. Energy decomposition analysis (EDA) and energy framework analysis are computational methods that address this by calculating the strength and nature of these interactions. unl.edu

EDA methods, based on quantum mechanics, partition the total intermolecular interaction energy into physically meaningful components. nih.govsphinxsai.com A typical decomposition includes:

Electrostatic (E_ele): The classical Coulombic interaction between the unperturbed electron densities of the interacting molecules.

Exchange-Repulsion (E_rep): The short-range repulsion arising from the Pauli exclusion principle.

Polarization (E_pol): The attractive energy resulting from the distortion of each molecule's electron cloud in the presence of the other.

Dispersion (E_dis): The attraction arising from correlated electron fluctuations, a purely quantum mechanical effect.

Energy framework analysis uses these decomposed energies to create a visual representation of the interaction topology within the crystal. Interaction energies between molecular pairs are calculated, and the resulting energy frameworks are visualized as cylinders connecting the centers of mass of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive and quantitative map of the cohesive forces stabilizing the crystal structure. This would reveal the energetic hierarchy of interactions holding the this compound crystal together.

Energy ComponentInteraction Energy (kJ/mol)
ElectrostaticData not available in published literature
Exchange-RepulsionData not available in published literature
PolarizationData not available in published literature
DispersionData not available in published literature
Total Interaction Energy Data not available in published literature

Derivation of Quantum Chemical Descriptors for Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and materials science for predicting the biological activity or properties of chemical compounds based on their molecular structure. These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. Quantum chemical calculations are a primary source for deriving these descriptors with high accuracy.

For this compound, a range of quantum chemical descriptors would be calculated from its optimized molecular geometry using methods like Density Functional Theory (DFT). These descriptors provide insight into the molecule's intrinsic reactivity, stability, and potential for interaction.

Key Quantum Chemical Descriptors:

DescriptorDefinitionRelevance
HOMO Energy (E_HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy (E_LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between E_LUMO and E_HOMO.A key indicator of molecular reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment (μ) A measure of the overall polarity of the molecule.Influences solubility and the strength of electrostatic interactions.
Electron Affinity (EA) The energy released when an electron is added to a neutral molecule.Quantifies the ability of the molecule to accept an electron.
Ionization Potential (IP) The energy required to remove an electron from a neutral molecule.Quantifies the ability of the molecule to donate an electron.
Electronegativity (χ) The tendency of a molecule to attract electrons.Related to IP and EA; indicates the molecule's overall electronic character.
Global Hardness (η) A measure of the resistance to change in electron distribution.Related to the HOMO-LUMO gap; "harder" molecules are less reactive.
Global Softness (S) The reciprocal of global hardness.Indicates higher reactivity and polarizability.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the global electrophilic nature of the molecule.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interactions.

These descriptors, once calculated for a series of related compounds, can be used to build a QSAR model that correlates them with an observed activity (e.g., antimicrobial potential, receptor binding affinity). This model can then predict the activity of new, unsynthesized molecules, guiding further research and development.

Chemical Reactivity and Derivatization Strategies for N 4 Aminophenyl 2 Ethoxyacetamide

Comprehensive Reactivity Profiling of Functional Groups

The amide linkage in N-(4-Aminophenyl)-2-ethoxyacetamide is susceptible to hydrolysis, a chemical process that breaks the bond to form 4-aminoaniline and 2-ethoxyacetic acid. The velocity of this reaction is significantly influenced by both pH and temperature.

Under acidic conditions, the hydrolysis is expedited by the presence of hydonium ions. The reaction mechanism typically sees the protonation of the amide carbonyl oxygen, which in turn enhances the electrophilic nature of the carbonyl carbon, rendering it more vulnerable to a nucleophilic assault by water.

Conversely, in alkaline environments, hydroxide (B78521) ions directly attack the amide carbonyl carbon. This leads to the creation of a tetrahedral intermediate which then decomposes to the corresponding carboxylate and amine. It is generally observed that amide hydrolysis proceeds at a more sluggish pace in neutral pH as compared to acidic or basic conditions.

The kinetics of this hydrolytic cleavage can be characterized by pseudo-first-order rate constants (k_obs) under defined pH and temperature settings. The comprehensive rate expression can be intricate, often incorporating terms for acid-catalyzed, base-catalyzed, and spontaneous (water-mediated) hydrolysis.

Table 1: Illustrative Kinetic Data for Amide Hydrolysis of this compound at 37°C

pHk_obs (s⁻¹)Half-life (t₁/₂) (hours)
2.01.5 x 10⁻⁶128.3
5.02.0 x 10⁻⁷962.1
7.45.0 x 10⁻⁸3848.5
9.08.0 x 10⁻⁷240.5
12.03.0 x 10⁻⁶64.1
Note: The data presented in this table is for illustrative purposes to demonstrate the anticipated trends in hydrolytic stability with varying pH. Definitive characterization would necessitate actual experimental values.

The functional groups of this compound are amenable to reductive transformations, though the requisite conditions for each are different. The amide group, while generally resistant to reduction, can be converted to the corresponding amine, N¹-(2-ethoxyethyl)-N⁴-phenyl-1,4-diaminobenzene, through the use of potent reducing agents like lithium aluminum hydride (LiAlH₄). While this is a standard synthetic procedure, it is not typically observed under physiological conditions. The reduction of the amide bond can be a valuable strategy in creating peptidomimetics with altered biological properties. nih.gov

The primary aromatic amino group does not undergo reduction in the conventional sense. However, it can be involved in reactions like reductive amination, where it reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride, resulting in the formation of a new secondary or tertiary amine. The nitro group in aromatic compounds is readily reduced to an amino group, a significant reaction for aromatic compounds. researchgate.net

The ethoxy group (-OCH₂CH₃) in this compound is characterized by its general stability and lower reactivity in comparison to the amide and amino functionalities.

Nucleophilic Substitution: Cleavage of the ether linkage can be achieved under stringent conditions, typically necessitating the use of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This process is a nucleophilic substitution reaction wherein the iodide or bromide ion serves as the nucleophile. The reaction is initiated by the protonation of the ether oxygen, which is then followed by an Sₙ2 attack of the halide on the ethyl group, yielding ethanol (B145695) and N-(4-aminophenyl)-2-hydroxyacetamide.

Electrophilic Substitution: The ethoxy group itself is not prone to direct electrophilic attack. The lone pairs on the oxygen atom do make the adjacent methylene (B1212753) group slightly more susceptible to radical reactions, but this is not a primary avenue for its reactivity.

The aromatic ring of this compound is activated for electrophilic substitution due to the electron-donating nature of both the amino and acetamido groups. libretexts.org Both of these are ortho-, para-directing activators. libretexts.orgyoutube.com The primary amino group exerts a stronger activating effect than the acetamido group. Consequently, electrophilic substitution reactions such as halogenation, nitration, or sulfonation are anticipated to occur predominantly at the positions ortho to the amino group (positions 2 and 6). libretexts.orgyoutube.com The position para to the amino group is occupied by the acetamido moiety. The use of solid catalysts like zeolites can enhance para-regioselectivity in various electrophilic aromatic substitution reactions. researchgate.netcardiff.ac.uk

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

ReagentReaction TypeMajor Product(s)
Br₂/FeBr₃BrominationN-(4-Amino-3,5-dibromophenyl)-2-ethoxyacetamide
HNO₃/H₂SO₄NitrationN-(4-Amino-3-nitrophenyl)-2-ethoxyacetamide
SO₃/H₂SO₄Sulfonation2-Amino-5-(2-ethoxyacetamido)benzenesulfonic acid

Nucleophilic aromatic substitution on the electron-rich ring is generally challenging. scranton.edu Such reactions would necessitate the presence of a potent electron-withdrawing group on the ring and a strong nucleophile, conditions that are not intrinsic to the parent molecule. scranton.edu

Strategies for Analytical Derivatization and Performance Enhancement

Derivatization is a frequently employed tactic to augment the analytical characteristics of a molecule, such as its detectability by various instrumental techniques.

To bolster the detection of this compound by UV-Visible spectroscopy or fluorescence, a chromophore or fluorophore can be chemically attached to the molecule. nih.govresearchgate.net The primary aromatic amino group is the most frequent site for this type of derivatization. nih.govresearchgate.net The use of derivatization tags with high proton affinity, such as N-(4-aminophenyl)piperidine, has been shown to significantly improve the detection of organic acids in mass spectrometry. nih.govrowan.edunsf.govresearchwithrowan.com

A commonly utilized derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This reagent reacts with the primary amino group to yield a highly fluorescent sulfonamide derivative, a modification that substantially lowers the limit of detection.

Another prevalent reagent is fluorescamine, which reacts with primary amines to generate a fluorescent product. The reaction is swift and proceeds at ambient temperature in an aqueous buffer. Fluorescent labeling is a powerful tool for visualizing molecules in biological systems. nih.govnih.govresearchgate.net

Table 3: Common Derivatization Reagents for Primary Amines

Derivatizing AgentFunctional Group TargetedDetection Method
Dansyl ChloridePrimary AmineFluorescence, UV-Vis
FluorescaminePrimary AmineFluorescence
o-Phthalaldehyde (OPA)Primary Amine (in the presence of a thiol)Fluorescence
2,4-Dinitrofluorobenzene (DNFB)Primary AmineUV-Vis

These derivatization strategies are pivotal for the accurate quantification of this compound in diverse matrices, particularly at trace concentrations.

Ionization Enhancement via Derivatization in Mass Spectrometry (e.g., High Proton Affinity Tags)

In mass spectrometry (MS), particularly when coupled with electrospray ionization (ESI), the efficiency of ionization is paramount for achieving high sensitivity. For compounds like this compound, which possess a primary aromatic amine, derivatization can be employed to enhance their ionization response. The primary amino group is a key target for chemical modification to introduce functionalities with high proton affinity or a permanent positive charge. nih.gov

Strategies for enhancing the MS signal of aromatic amines often involve the introduction of a "proton affinity tag." These tags are chemical moieties that are more basic (i.e., have a higher proton affinity) than the original analyte, making the derivatized product more readily protonated in the ESI source. This leads to a more abundant [M+H]⁺ ion and, consequently, a lower limit of detection.

For this compound, the primary amino group can be converted to a tertiary amine, which generally has a higher proton affinity. google.com Another effective approach is to introduce a quaternary ammonium (B1175870) group, which carries a permanent positive charge, ensuring efficient ionization regardless of the mobile phase pH. nih.gov Such derivatization not only improves detection sensitivity but can also lead to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural elucidation. google.com

Table 1: Potential Derivatization Strategies for Ionization Enhancement

Derivatization Reagent Class Target Functional Group Resulting Moiety Expected Outcome in ESI-MS
Alkylating Agents (e.g., Methyl Iodide) Primary Amine Tertiary Amine Increased proton affinity, enhanced signal
Acylating Agents with Tertiary Amine Primary Amine Amide with Tertiary Amine Introduction of a high proton affinity site

It is important to note that while these are established strategies for aromatic amines, specific protocols for this compound would require empirical development and optimization.

Modulation of Chromatographic Retention and Selectivity via Derivatization

Chemical derivatization is a powerful tool to alter the chromatographic behavior of an analyte, addressing issues such as poor retention, peak tailing, or co-elution with interfering species. The polarity of this compound, influenced by its primary amine and amide groups, can be modified to improve its separation characteristics, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).

A common derivatization reaction is acylation, where the amino group is converted to an amide using an acid chloride or anhydride (B1165640). This modification eliminates the basic character of the amine and increases the molecule's nonpolar character. The choice of the acylating reagent can be tailored to achieve the desired degree of retention; for instance, using a longer-chain fatty acyl chloride will impart more hydrophobicity than a simple acetyl chloride. Such modifications can be crucial for developing robust analytical methods for quantifying the compound in complex matrices. mdpi.com

Table 2: Potential Derivatization Strategies for Chromatographic Modulation

Derivatization Reaction Target Functional Group Resulting Moiety Expected Effect on RP-HPLC Retention
Acylation (e.g., with Acetyl Chloride) Primary Amine Secondary Amide Increased hydrophobicity, longer retention
Dansylation (with Dansyl Chloride) Primary Amine Sulfonamide Increased hydrophobicity and UV/fluorescence detection

Exploration in Advanced Materials Science and Controlled Release Systems

The unique structure of this compound makes it a valuable building block for the synthesis of advanced functional materials and systems for controlled release applications.

Incorporation into Stimuli-Responsive Thin Film Systems

This compound has been successfully utilized in the creation of stimuli-responsive multilayered thin film systems designed for controlled drug delivery. smolecule.com These films can be engineered to release a therapeutic agent in response to specific environmental triggers, such as a change in pH. In one study, composite thin films were assembled using a layer-by-layer self-assembly method. smolecule.com These films demonstrated pH-responsive release of the chemotherapy drug doxorubicin (B1662922), with a significantly higher release rate at the more acidic pH of 4.5 (characteristic of a tumor microenvironment) compared to a physiological pH of 6.5. smolecule.com Over a 15-day period, 99.2% of the drug was released at pH 4.5, while only 59.3% was released at pH 6.5. smolecule.com

Polymerization and Bioconjugation for Functional Materials (e.g., PAPMA-CNOs, AN-PEEK)

The chemical reactivity of this compound allows for its use as a monomer in polymerization reactions to create novel functional materials. smolecule.com It has been used to synthesize poly(N-(4-aminophenyl)methacrylamide)-carbon nano-onions (PAPMA-CNOs) and anilinated-poly(ether ether ketone) (AN-PEEK). smolecule.com These materials combine the properties of the polymer with the unique characteristics of the nanomaterials to which they are conjugated. The resulting composite materials have shown significant mechanical strength and toughness, which are critical properties for biomedical implants and drug delivery devices. smolecule.com

Table 3: Properties of Functional Materials Derived from this compound

Material Tensile Strength (MPa) Young's Modulus (GPa) Toughness (Jg⁻¹)

Data sourced from a study on stimuli-responsive drug delivery systems. smolecule.com

Role as a Versatile Building Block in Complex Chemical Synthesis (e.g., PROTACs)

This compound is recognized as a useful building block in organic synthesis for the construction of more complex molecules. smolecule.com Its bifunctional nature, with a reactive primary amine and an amide group, allows it to be incorporated into larger molecular architectures through various chemical reactions.

One area where such building blocks are of interest is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.gov A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.gov

While there are no specific reports detailing the use of this compound in a synthesized PROTAC, its structure is analogous to amine-containing building blocks used in PROTAC synthesis. nih.gov The primary amino group of this compound could serve as a reactive handle for attaching a linker, which would then be connected to either a target protein ligand or an E3 ligase ligand. This makes it a potential candidate for inclusion in libraries of building blocks for the rapid synthesis of new PROTACs. enamine.netenamine.net

Structure Activity Relationship Sar and Mechanistic Studies of N 4 Aminophenyl 2 Ethoxyacetamide Analogues Pre Clinical Context

Investigation of Putative Bioactivities through Analogous Structures

The core structure of N-(4-Aminophenyl)-2-ethoxyacetamide serves as a versatile scaffold for the development of novel bioactive agents. By introducing various functional groups and modifying existing ones, scientists can fine-tune the pharmacological profile of these molecules.

The search for new antimicrobial agents is a critical area of research. Analogues of this compound have been investigated for their potential to inhibit the growth of various microbial pathogens. The introduction of different substituents on the phenyl ring and modifications to the acetamide (B32628) side chain have been shown to significantly impact their antimicrobial spectrum and potency. For instance, the incorporation of a thiazole (B1198619) moiety, a common pharmacophore in antimicrobial drugs, into the N-phenylacetamide structure has yielded compounds with notable antibacterial activity. nih.gov

Studies on related N-phenylacetamide derivatives have demonstrated that the nature and position of substituents on the aromatic ring are crucial for activity. For example, the presence of electron-withdrawing groups, such as halogens (F, Cl, Br), at the para-position of the phenyl ring can enhance antibacterial efficacy against certain strains. nih.gov Specifically, a 4-fluoro substitution on the phenyl ring has been associated with superior activity compared to chloro or bromo substitutions. nih.gov The mechanism of action for some of these analogues is believed to involve the disruption of the bacterial cell membrane. nih.gov

Compound IDR1 (on Phenyl Ring)R2 (on Acetamide)Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL)
NAE-1HOCH2CH3>100
NAE-24-FOCH2CH332
NAE-34-ClOCH2CH364
NAE-44-BrOCH2CH364
NAE-5HNH-Thiazole16
NAE-64-FNH-Thiazole8

This table presents hypothetical data based on trends observed in the scientific literature for analogous compounds.

The structural similarity of this compound to the widely used analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide), suggests that its analogues may also possess pain-relieving properties. The primary mechanism of action for paracetamol is now understood to be mediated by its active metabolite, AM404, which is formed in the central nervous system. nih.gov AM404 is known to activate the transient receptor potential vanilloid 1 (TRPV1) channels and inhibit cellular uptake of the endocannabinoid anandamide, thereby producing analgesia. nih.gov

It is hypothesized that analogues of this compound could be biotransformed in a similar manner to paracetamol, leading to the formation of active metabolites that modulate nociceptive pathways. The presence of the p-aminophenol core is a key structural feature for this metabolic activation. Furthermore, recent studies have indicated that AM404 may also exert its analgesic effects through the direct inhibition of voltage-gated sodium channels (NaV1.7 and NaV1.8) in peripheral nociceptor neurons. nih.gov This dual mechanism, both central and peripheral, offers a compelling rationale for exploring this compound derivatives as potential novel analgesics.

In Vitro Biochemical Interaction Profiling

To understand the molecular basis of the bioactivities of this compound analogues, in vitro biochemical assays are indispensable. These studies provide insights into their interactions with specific enzymes and receptors.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Analogues of this compound have been evaluated for their ability to inhibit various enzymes. For instance, derivatives incorporating a thiazole ring have been studied as inhibitors of urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori. semanticscholar.org

Kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor constant (Ki), which is a measure of the inhibitor's potency. For example, a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, as has been observed for some urease inhibitors. semanticscholar.org The selectivity of these analogues for their target enzyme over other related enzymes is a critical factor in minimizing off-target effects.

Analogue IDTarget EnzymeIC50 (µM)Inhibition Type
NAE-Thiazole-1Urease15.2Mixed
NAE-Thiazole-2Carbonic Anhydrase5.8Competitive
NAE-Thiazole-3Xanthine Oxidase25.1Non-competitive

This table presents hypothetical data based on findings for structurally related compounds.

The interaction of small molecules with specific receptors is fundamental to their pharmacological effects. For analogues of this compound with potential analgesic activity, receptor binding studies targeting opioid, cannabinoid, and TRPV1 receptors are of significant interest. Computational docking studies can predict the binding poses and affinities of these ligands within the receptor's binding site.

These in silico methods, combined with experimental validation through radioligand binding assays, can elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking studies of related amide derivatives have been used to predict their binding modes within the active sites of enzymes like urease and matrix metalloproteinases. semanticscholar.orgnih.gov

Quantitative and Qualitative Structure-Activity Relationship (SAR) Analysis

SAR analysis aims to correlate the chemical structure of a series of compounds with their biological activity. This can be done both qualitatively and quantitatively.

Qualitative SAR involves identifying general trends. For this compound analogues, key observations include:

Aromatic Substitution: The nature and position of substituents on the phenyl ring significantly influence activity. Electron-withdrawing groups at the para-position often enhance antimicrobial activity. nih.gov

Amide Modification: Replacing the ethoxy group in the acetamide moiety with other functionalities, such as a thiazole ring, can introduce new biological activities or enhance existing ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to derive mathematical equations that relate chemical descriptors of molecules to their activity. frontiersin.orgnih.govfrontiersin.orgresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds. For a series of this compound analogues, a QSAR model might take the form of:

Log(1/IC50) = c0 + c1logP + c2σ + c3*Es

Where:

IC50 is the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

σ is the Hammett constant (a measure of the electronic effect of a substituent).

Es is the Taft steric parameter (a measure of the steric bulk of a substituent).

c0, c1, c2, c3 are coefficients determined by regression analysis.

Such models are valuable tools in the lead optimization phase of drug discovery, guiding the design of more potent and selective analogues.

Rational Design and Systematic Modification of the Ethoxyacetamide Substructure

The rational design of analogues of this compound often involves the systematic modification of the ethoxyacetamide moiety to probe its role in molecular interactions and biological outcomes. While specific detailed research on the systematic modification of the ethoxy group in this compound is not extensively documented in publicly available literature, general principles of medicinal chemistry allow for postulation on the strategic alterations that would be explored in a drug discovery program.

Key modifications would likely focus on several aspects of the 2-ethoxyacetamide group:

Alteration of the Ether Chain Length: The length of the alkyl chain on the ether oxygen could be varied to explore the impact on lipophilicity and steric bulk. Shortening the chain to a methoxy (B1213986) group or lengthening it to propoxy or butoxy groups could influence how the molecule fits into a potential binding pocket and its ability to cross biological membranes.

Introduction of Branching: Replacing the ethyl group with branched alkyl groups, such as isopropyl or isobutyl, would introduce greater steric hindrance. This can be a critical factor in determining selectivity for a particular biological target.

Incorporation of Cyclic Moieties: The ethoxy group could be replaced with cyclic ethers like a tetrahydrofuranyloxy or a cyclohexyloxy group. These changes would significantly alter the conformational rigidity and spatial arrangement of the substituent, potentially leading to more specific interactions with a target protein.

Substitution on the Acetamide Methyl Group: The methylene (B1212753) group of the acetamide could be substituted with various functional groups. For example, introducing a methyl group to form an N-(4-aminophenyl)-2-ethoxypropanamide would create a chiral center, allowing for the investigation of stereospecific interactions.

These hypothetical modifications are summarized in the table below, illustrating a systematic approach to understanding the SAR of the ethoxyacetamide substructure. The resulting biological activity data from such a study would be crucial in defining the optimal size, shape, and electronic properties of this part of the molecule for a desired therapeutic effect.

Modification of Ethoxyacetamide Substructure Rationale Potential Impact on Properties
Ether Chain Length
Methoxy (-OCH₃)Decrease lipophilicity and steric bulkAltered solubility and binding affinity
n-Propoxy (-OCH₂CH₂CH₃)Increase lipophilicityEnhanced membrane permeability
n-Butoxy (-OCH₂CH₂CH₂CH₃)Further increase lipophilicityPotential for non-specific binding
Ether Chain Branching
Isopropoxy (-OCH(CH₃)₂)Increase steric hindranceImproved selectivity
Cyclic Ethers
CyclopentyloxyIntroduce conformational rigidityEnhanced binding specificity
Acetamide Backbone Substitution
α-Methyl (-NHC(O)CH(CH₃)O-Et)Introduce chiralityPotential for stereospecific activity

Influence of Aromatic Ring Substituent Electronic and Steric Effects

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the reactivity and binding affinity of the entire molecule. nih.govnih.gov

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density on the aromatic ring. This can enhance interactions with electron-deficient areas of a receptor.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (e.g., -Cl, -F) decrease the electron density of the aromatic ring. This can be beneficial if the target interaction involves an electron-rich pocket.

Steric Effects: The size and three-dimensional arrangement of a substituent can either facilitate or hinder the optimal binding of the molecule to its target. researchgate.net

Small Substituents: Small groups like fluorine or a hydroxyl group may fit into tight binding pockets without causing steric clashes.

Bulky Substituents: Larger groups, such as a t-butyl or a phenyl group, can improve selectivity by preventing the molecule from binding to off-target sites that cannot accommodate their size. However, they can also abolish activity if they are too large for the primary target's binding site.

A hypothetical SAR study could explore these effects by synthesizing a series of analogues with different substituents on the aromatic ring, as illustrated in the table below. The resulting data would provide a clearer understanding of the electronic and steric requirements for optimal activity.

Position on Phenyl Ring Substituent (R) Electronic Effect Steric Effect Hypothetical Impact on Activity
Ortho to -NH--ClElectron-withdrawingModerateMay influence amide bond conformation and binding
Meta to -NH--OCH₃Electron-donatingModerateCould enhance interactions with specific residues
Ortho to -NH--CH₃Electron-donatingSmallMay improve lipophilicity and cell permeability
Meta to -NH--NO₂Strongly electron-withdrawingModerateCould significantly alter binding affinity

Comparative SAR Studies with Related Amide and Anilide Scaffolds (e.g., N-(4-(3-aminophenyl)thiazol-2-yl)acetamide)

To contextualize the SAR of this compound, it is informative to compare it with related amide and anilide scaffolds that have been investigated in preclinical studies. A particularly relevant example is the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold, which has been explored for its anticancer properties. researchgate.net

A study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogues revealed critical SAR insights that can be contrasted with the presumed SAR of this compound. In the thiazole-containing series, modifications were made to the aniline (B41778) nitrogen atom by introducing various linear, cyclic, and heteroaromatic groups via an amide or sulfonamide linkage. researchgate.net

The key findings from the study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide analogues are summarized in the table below, which showcases the impact of different substituents on the aniline nitrogen on the viability of A375 melanoma cells.

Compound Substituent on Aniline Nitrogen % Cell Viability (A375 at 10 µM)
5a 2-furyl-carbonyl29.6 ± 11.0
5b 3-furyl-carbonyl45.7 ± 12.5
5c 2-thienyl-carbonyl24.7 ± 14.3
5d 3-thienyl-carbonyl46.5 ± 10.3
5e isoxazol-5-yl-carbonyl65.5 ± 11.1
6b 4-Iodo-benzoyl<1.0

Data sourced from: Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. researchgate.net

This comparative analysis highlights several important points:

Scaffold Hopping: The replacement of the phenyl ring in this compound with a 2-aminothiazole (B372263) ring represents a significant "scaffold hop." This change introduces a heteroaromatic system with different electronic properties and hydrogen bonding capabilities, which can dramatically alter the biological activity and target profile.

Substituent Effects on Different Scaffolds: The SAR observed for the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series, where bulky and hydrophobic groups on the aniline nitrogen (like the 4-iodobenzoyl group in compound 6b) led to high potency, provides valuable clues for the potential design of this compound analogues. It suggests that exploring a diverse range of substituents on the acetamide nitrogen of the parent compound could be a fruitful strategy.

Mechanism of Action: The potent anticancer activity of the thiazole-containing analogues suggests a different mechanism of action compared to what might be expected from a simple anilide like this compound. This underscores the importance of the core scaffold in determining the ultimate biological effect.

Future Trajectories and Emerging Research Paradigms for N 4 Aminophenyl 2 Ethoxyacetamide

Synergistic Integration of Artificial Intelligence and Machine Learning in Chemical Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical and pharmaceutical research. ijtsrd.com These powerful computational tools offer the potential to dramatically accelerate the discovery and optimization of novel molecules, including derivatives of N-(4-Aminophenyl)-2-ethoxyacetamide.

The application of AI and ML in the context of this compound can be envisioned in several key areas:

De Novo Design: AI algorithms can generate entirely new molecular structures based on desired parameters, potentially leading to the discovery of this compound analogs with superior performance characteristics for specific applications.

Property Prediction: Machine learning models can be trained to predict properties such as solubility, stability, and target-specific activity for a range of virtual derivatives, allowing researchers to prioritize the most promising candidates for synthesis.

Synthesis Planning: AI tools can assist in devising efficient and sustainable synthetic routes for novel derivatives, optimizing reaction conditions and minimizing waste.

The integration of AI and ML into the research and development pipeline for this compound and its analogs holds the promise of accelerating innovation and unlocking new scientific frontiers.

Expansion into Novel Materials Science Applications Beyond Controlled Release

While this compound has been explored for its utility in creating stimuli-responsive drug delivery systems, its potential in materials science extends far beyond this initial application. smolecule.com The inherent chemical functionalities of the molecule, particularly the aromatic amine group, make it a promising building block for a new generation of advanced materials.

One of the most exciting future directions is the incorporation of this compound into the backbone of conductive polymers . ekb.egdu.ac.irbham.ac.uk Conductive polymers are organic materials that possess the electrical properties of metals while retaining the processing advantages of plastics. The aniline-like moiety in this compound provides a potential site for oxidative polymerization, a common method for synthesizing conductive polymers like polyaniline. ekb.eg By integrating this compound into polymer chains, it may be possible to create novel materials with tailored electronic and optical properties.

Potential applications for such this compound-based conductive polymers could include:

Electrochromic Devices: These are materials that change color in response to an electrical voltage. Polyamides containing electroactive triphenylamine (B166846) units, which share structural similarities with this compound, have already demonstrated stable electrochromic behavior. ntu.edu.tw

Sensors: The conductivity of these polymers could be sensitive to the presence of specific chemical or biological analytes, making them suitable for use in highly sensitive and selective sensors. mdpi.com

Antistatic Coatings: Their conductive nature could be harnessed to dissipate static electricity, finding use in packaging for electronic components and other sensitive materials.

The table below outlines the potential properties and applications of these novel materials.

Potential MaterialKey PropertyPotential Application
This compound-co-polyanilineElectrical ConductivityAntistatic films, electromagnetic interference shielding
This compound-based PolyamidesElectrochromismSmart windows, electronic displays
Functionalized this compound PolymersBiocompatibility and ConductivityBiosensors, tissue engineering scaffolds bham.ac.uk

The exploration of this compound as a monomer for advanced polymers opens up a vast and largely untapped area of materials science research.

Scalability and Industrial Relevance of Green Synthetic Strategies for Research Materials

The principles of green chemistry are increasingly guiding the development of synthetic methodologies across academia and industry. For a research material to have a tangible impact, its synthesis must be not only efficient but also environmentally benign and economically viable on an industrial scale. rsc.org The development of green synthetic strategies for this compound and its derivatives is therefore a critical area of focus.

Traditional methods for the synthesis of acetanilides often involve the use of hazardous reagents like acetic anhydride (B1165640). ijirset.com Recent research has demonstrated eco-friendly alternatives for the synthesis of acetanilide (B955) from aniline (B41778) using catalysts such as magnesium sulphate in glacial acetic acid. ijtsrd.comslideshare.net These methods offer several advantages, including the avoidance of toxic reagents and the potential for solvent-free reactions. ijtsrd.com

The scalability of these green methods is a key consideration for their industrial application. Factors that will influence the industrial relevance of green synthetic strategies for this compound include:

Catalyst Efficiency and Reusability: The development of robust and recyclable catalysts is crucial for minimizing waste and reducing production costs. researchgate.net

Reaction Conditions: Mild reaction conditions, such as lower temperatures and pressures, contribute to lower energy consumption and enhanced safety.

Atom Economy: Synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, are inherently more sustainable. ijirset.com

Techno-economic Analysis: A thorough techno-economic assessment is necessary to evaluate the profitability and environmental impact of a given synthetic process compared to conventional routes. nih.govresearchgate.net Studies on the production of related aromatic amines have shown that process design and heat integration can significantly impact profitability. nih.gov

The table below compares a conventional synthesis of an acetanilide with a potential green alternative.

FeatureConventional MethodGreen Chemistry Method
Reagents Aniline, Acetic Anhydride, Hydrochloric Acid, Sodium Acetate scribd.comAniline, Glacial Acetic Acid, Zinc Dust scribd.com
Byproducts Acetic Acid ijirset.comMinimized waste
Atom Economy LowerHigher ijirset.com
Environmental Impact Use of hazardous acetic anhydride ijirset.comAvoidance of hazardous reagents ijirset.com

The successful implementation of scalable and cost-effective green synthetic strategies will be paramount to realizing the full industrial potential of this compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.